

Physicochemical properties of MSC-4106 affecting experiments

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Compound of Interest

Compound Name: MSC-4106

Cat. No.: B10831562

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Technical Support Center: MSC-4106

This technical support center provides researchers, scientists, and drug development professionals with essential information on the physicochemical properties of **MSC-4106** and guidance on its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is **MSC-4106** and what is its mechanism of action?

A1: **MSC-4106** is an orally active and potent small molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.^[1] It functions by binding to the lipid pocket (P-site) of TEA Domain Transcription Factors (TEADs), which prevents the interaction between TEADs and the transcriptional co-activators YAP and TAZ.^[1] This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes that promote cell proliferation and survival, making it a target for cancer therapy.^[1] Some research also suggests that certain TEAD inhibitors can act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4, leading to an anti-proliferative effect.

Q2: What are the recommended storage conditions for **MSC-4106**?

A2: For long-term storage, **MSC-4106** powder should be kept at -20°C for up to three years.^[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.^[2] For stock solutions in DMSO, storage at -80°C for 6 months or -20°C for 1 month is

recommended; it is advised to use the solution within these timeframes. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: In which solvents is **MSC-4106** soluble?

A3: **MSC-4106** is highly soluble in DMSO, with a solubility of up to 225 mg/mL (626.2 mM); sonication may be required to achieve complete dissolution. It has good thermodynamic solubility in pH 7.4 PBS (30 µg/mL), pH 5.5 FaSSIF (10 µg/mL), and pH 6.5 FeSSIF (26 µg/mL). However, it exhibits poor solubility in acidic conditions, such as pH 1.2 SGF (< 1 µg/mL).

Q4: What is the stability of **MSC-4106** in solution?

A4: Stock solutions of **MSC-4106** in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when stored properly in sealed containers, away from moisture. Repeated freeze-thaw cycles should be avoided to prevent inactivation of the product.

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of **MSC-4106**.

Property	Value	Reference
Molecular Weight	359.3 g/mol	
Formula	C ₁₈ H ₁₂ F ₃ N ₃ O ₂	
CAS Number	2738542-58-8	
clogP	4.9	
clogD (pH 7.4)	2.4	
TPSA	60 Å ²	

Species	Clearance (CL)	Oral Half-life (t _{1/2})	Oral Bioavailability (F)	Volume of Distribution (V _{ss})
Mouse	0.2 L/h/kg	45 h	>90%	2 L/kg
Rat	0.7 L/h/kg	40 h	80%	5 L/kg
Dog	0.05 L/h/kg	3.6 h	18%	0.3 L/kg

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Compound Precipitation in Aqueous Media	<ul style="list-style-type: none">- Poor aqueous solubility, especially at acidic pH.- Exceeding the solubility limit upon dilution from stock.	<ul style="list-style-type: none">- Prepare a high-concentration stock solution in 100% DMSO.- For final dilutions in aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.- For in vivo oral administration, consider formulating in 20% Kleptose in 50 mM PBS at pH 7.4. For other in vivo routes, a general formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS can be tested.
Inconsistent or No Biological Activity	<ul style="list-style-type: none">- Compound degradation due to improper storage or handling.- Low final concentration in the assay.- Cell line is not dependent on the YAP/TAZ-TEAD pathway.	<ul style="list-style-type: none">- Ensure proper storage of stock solutions at -80°C and avoid repeated freeze-thaw cycles.- Confirm the final concentration of MSC-4106 in your experiment. IC₅₀ values are in the low nanomolar range for sensitive cell lines.- Use a positive control cell line known to be sensitive to YAP/TAZ-TEAD inhibition (e.g., NCI-H226). Use a negative control cell line that is YAP/TAZ independent (e.g., SW620 YAP/TAZ KO) to assess off-target effects.
Cell Toxicity	<ul style="list-style-type: none">- Off-target effects at high concentrations.- Solvent (DMSO) toxicity.	<ul style="list-style-type: none">- Perform a dose-response experiment to determine the optimal concentration range. MSC-4106 shows cytotoxicity

in YAP-dependent cell lines at low nanomolar concentrations.- Ensure the final DMSO concentration in your cell culture medium is below 0.5% to minimize solvent-induced toxicity.

Experimental Protocols

Preparation of MSC-4106 Stock Solution

- Materials: **MSC-4106** powder, anhydrous DMSO.
- Procedure:
 - Allow the **MSC-4106** vial to equilibrate to room temperature before opening.
 - Aseptically add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
 - Vortex or sonicate the solution to ensure complete dissolution.
 - Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
 - Store the aliquots at -80°C.

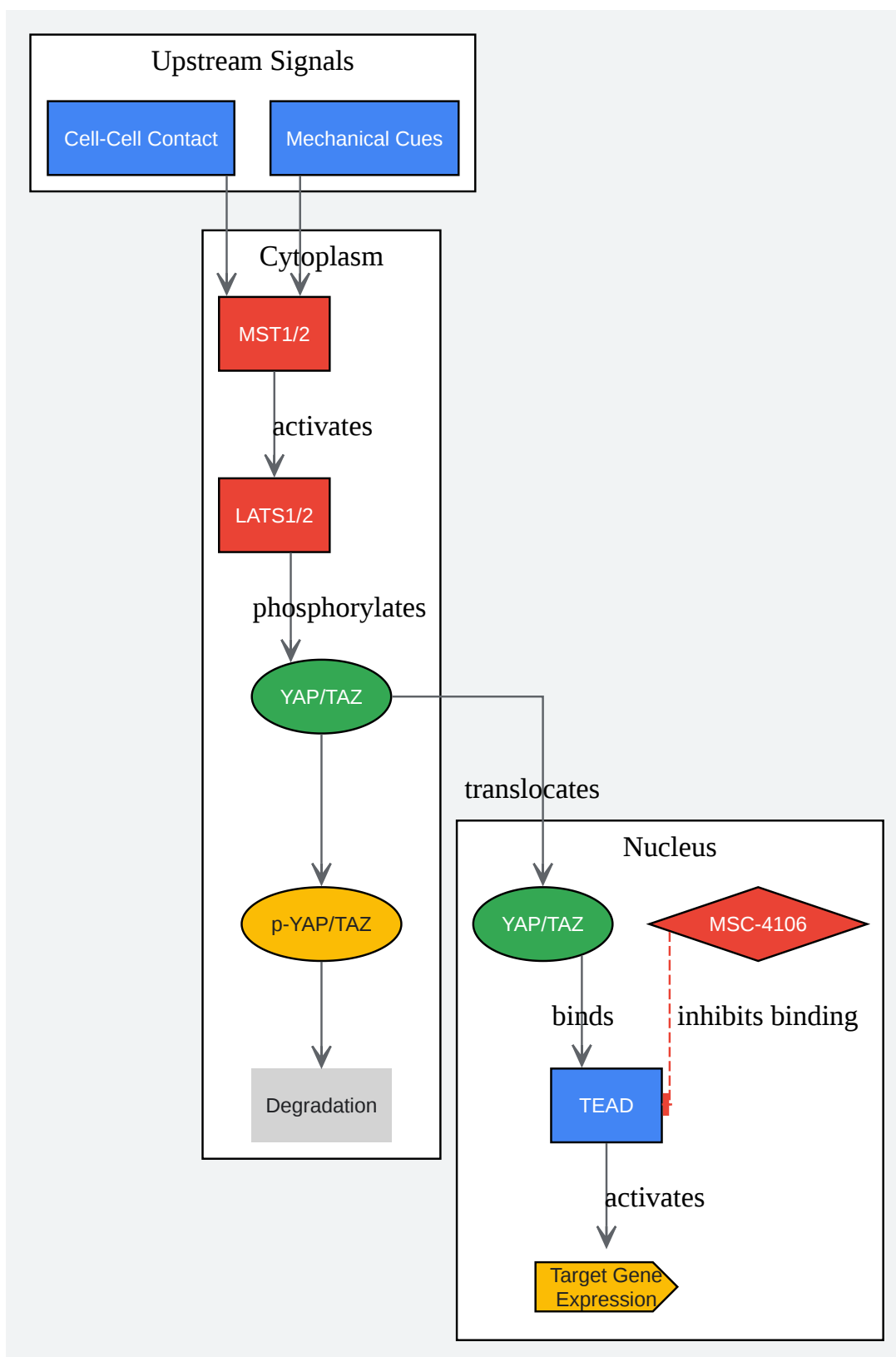
Cell Viability Assay

- Cell Seeding: Seed cells (e.g., NCI-H226) in a 96-well plate at a density that allows for logarithmic growth during the experiment.
- Compound Treatment:
 - Prepare serial dilutions of **MSC-4106** from the DMSO stock solution in the appropriate cell culture medium.

- Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
- Add the diluted compound to the cells and incubate for the desired time period (e.g., 72 hours).
- Viability Assessment:
 - Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).
 - Follow the manufacturer's instructions for the chosen reagent.
 - Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle-treated control wells.
 - Plot the cell viability against the log of the **MSC-4106** concentration.
 - Calculate the IC₅₀ value using a non-linear regression curve fit.

Visualizations

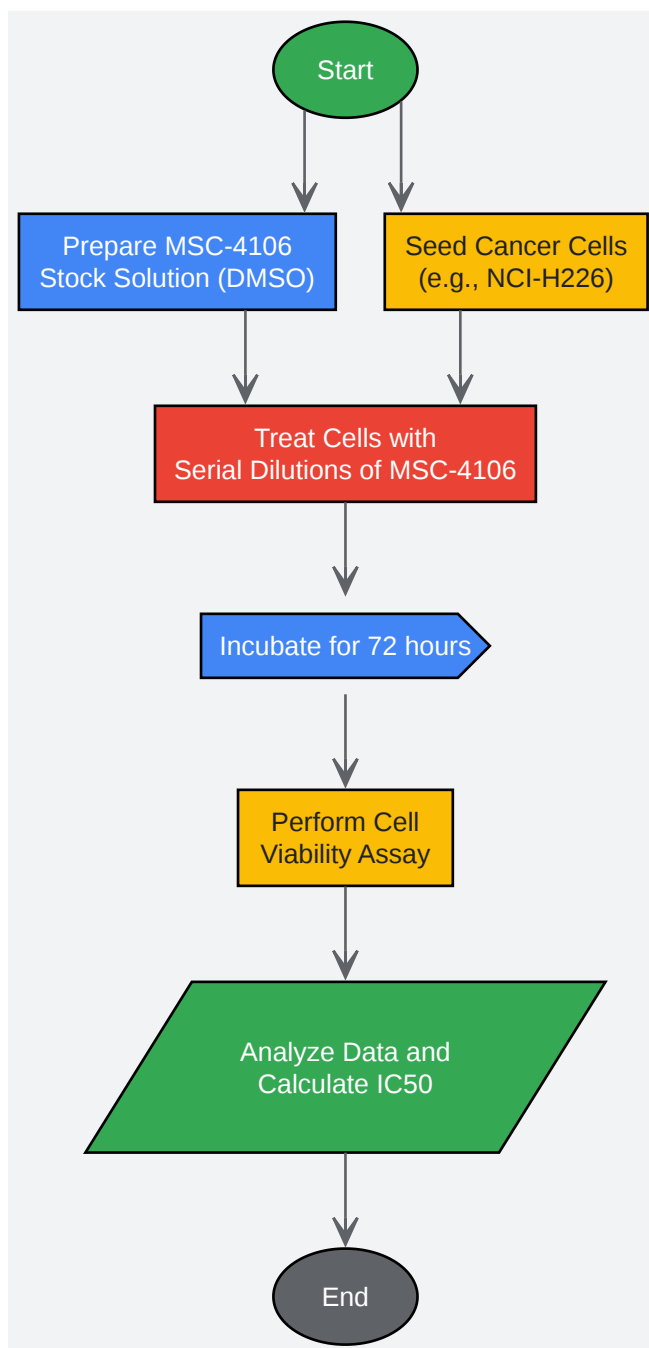
Hippo Signaling Pathway and MSC-4106 Mechanism of Action



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Caption: The Hippo signaling pathway and the inhibitory action of **MSC-4106** on the YAP/TAZ-TEAD complex.

Experimental Workflow for Assessing MSC-4106 Efficacy



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Caption: A typical experimental workflow for determining the in vitro efficacy of **MSC-4106**.

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References

- 1. Merck KGaA presents MSC-4106, an orally active, potent inhibitor of the YAP/TAZ-TEAD interaction binding to the P-site of TEAD1 | BioWorld [bioworld.com]
- 2. MSC-4106 | YAP | TargetMol [targetmol.com]
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